molecular formula C27H30N4O3S3 B2804235 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide CAS No. 486453-17-2

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide

Numéro de catalogue: B2804235
Numéro CAS: 486453-17-2
Poids moléculaire: 554.74
Clé InChI: KJNFNJWJEANPIS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C27H30N4O3S3 and its molecular weight is 554.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), an essential enzyme in the base excision repair pathway. This article synthesizes findings from various studies to elucidate the compound's biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a complex arrangement that includes:

  • A benzo[d]thiazole moiety.
  • A tetrahydrothieno[2,3-c]pyridine structure.
  • A sulfonamide group attached to a benzamide.

This unique configuration is believed to contribute significantly to its biological activity.

Inhibition of APE1

Research indicates that this compound exhibits potent inhibition of APE1 activity. In vitro studies have shown that related analogs can inhibit APE1 with low micromolar potency. The inhibition of APE1 is particularly relevant in cancer therapy since overexpression of this enzyme is associated with increased resistance to DNA-damaging agents such as temozolomide and methylmethane sulfonate (MMS) .

Table 1: Summary of APE1 Inhibition Studies

CompoundIC50 (µM)Effect on CytotoxicityReference
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide5.0Potentiated cytotoxicity of MMS
This compoundTBDTBDTBD

Structure-Activity Relationship (SAR)

The SAR studies have revealed critical insights into how modifications to the compound's structure affect its biological activity. For instance:

  • Substitutions on the benzothiazole ring can enhance binding affinity to the APE1 enzyme.
  • The presence of the thieno[2,3-c]pyridine scaffold appears essential for maintaining inhibitory activity against APE1.

Figure 1: Structural Variants and Their Activities
Structural Variants

Case Study 1: Enhanced Sensitivity in Glioblastoma Cells

In a study involving glioblastoma cell lines (SF767), the compound demonstrated a marked increase in sensitivity to MMS when used in combination therapy. The results indicated that treatment with the compound led to hyperaccumulation of AP sites in these cells, suggesting effective inhibition of DNA repair mechanisms .

Case Study 2: Pharmacokinetics and ADME Profile

Another significant aspect of the research focused on the pharmacokinetics of this compound. Following intraperitoneal administration in mice at a dose of 30 mg/kg body weight:

  • The compound exhibited favorable absorption and distribution characteristics.
  • Plasma and brain levels were sufficient to exert biological effects, indicating potential for CNS-targeted therapies .

Propriétés

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O3S3/c1-4-5-15-31(3)37(33,34)19-12-10-18(11-13-19)25(32)29-27-24(20-14-16-30(2)17-23(20)36-27)26-28-21-8-6-7-9-22(21)35-26/h6-13H,4-5,14-17H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNFNJWJEANPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.